Rivaroxaban impurity 46, identified by the Chemical Abstracts Service number 4096-20-2, is a notable impurity associated with the anticoagulant drug rivaroxaban. Rivaroxaban itself is a direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. The presence of impurities in pharmaceutical compounds can significantly affect their efficacy, safety, and regulatory compliance. Understanding the characteristics and synthesis of such impurities is essential for quality control in pharmaceutical manufacturing.
Methods and Technical Details
The synthesis of rivaroxaban impurity 46 typically involves several steps that may include the reaction of specific starting materials under controlled conditions. While detailed synthetic routes for this specific impurity are less documented, general methods for synthesizing rivaroxaban and its related impurities often involve:
In one method described for related impurities, a combination of organic solvents and temperature control is critical to achieving high yields and purity .
Reactions and Technical Details
Rivaroxaban impurity 46 may participate in various chemical reactions typical of organic compounds, such as:
Understanding these reactions is vital for assessing stability during storage and formulation processes .
Process and Data
Physical and Chemical Properties
The physical properties of rivaroxaban impurity 46 may include:
Chemical properties such as melting point, boiling point, and reactivity with common solvents or reagents are necessary for comprehensive characterization but are not extensively documented for this specific impurity .
Scientific Uses
Rivaroxaban impurity 46 can serve several purposes in scientific research:
Impurity profiling is critical for novel oral anticoagulants (NOACs) like rivaroxaban due to their narrow therapeutic index and potential clinical consequences of impurity-mediated toxicity. Regulatory agencies mandate strict control of impurities ≥0.10% concentration thresholds as per ICH Q3A/B guidelines [1] [4]. Rivaroxaban's complex heterocyclic structure (containing morpholine, oxazolidinone, and chlorothiophene moieties) presents significant synthetic challenges, with over 70 potential impurities documented in literature [5] . Impurity 46 represents a structurally distinct compound requiring identification and quantification to ensure drug safety. Recent studies indicate that uncontrolled impurities in anticoagulants may alter pharmacokinetics, pharmacodynamics, or introduce unexpected toxicological profiles, necessitating advanced analytical control strategies [4].
Table 1: Fundamental Identifiers of Rivaroxaban Impurity 46
| Parameter | Specification | Source |
|---|---|---|
| Chemical Name | (S)-4-(4-((oxiran-2-ylmethyl)amino)phenyl)morpholin-3-one | [6] |
| CAS Registry Number | 1411775-06-8 | [3] |
| Molecular Formula | C₁₄H₁₇N₃O₄·HCl (hydrochloride salt) | [3] |
| Molecular Weight | 291.30 (free base: 291.30; HCl salt: 327.76) | [3] |
| Structure Type | Chiral epoxide intermediate derivative | [2] [5] |
Rivaroxaban impurities are classified per ICH guidelines into:
Impurity 46 (CAS 1411775-06-8) is classified as a process-related impurity originating from incomplete ring closure or epoxide intermediate reactions during API synthesis [2] [5]. The ICH identification threshold of 0.10% applies to this impurity in rivaroxaban drug substance, necessitating rigorous analytical monitoring [4] [5]. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) have established specific acceptance criteria for rivaroxaban impurities, with Impurity 46 requiring control at ≤0.15% in commercial API batches [1] [3].
Table 2: Regulatory Classification of Rivaroxaban Impurities
| Classification | Representative Examples | ICH Thresholds | Control Measures |
|---|---|---|---|
| Process-Related Impurities | Impurity G, I, 46 | Identification: ≥0.10% | Optimization of synthetic routes |
| Degradation Products | Impurity B, F, J | Identification: ≥0.10%–0.15% | Stability studies & packaging control |
| Potential Impurities | Impurity D, H | Identification: ≥0.10% | Methodological screening |
Impurity 46 (C₁₄H₁₇N₃O₄) contains the core morpholin-3-one phenyl scaffold of rivaroxaban but lacks the critical 5-chlorothiophene-2-carboxamide moiety and oxazolidinone ring. Structural analysis reveals:
The impurity forms when epichlorohydrin derivatization fails to proceed to oxazolidinone closure during the synthesis of rivaroxaban's key intermediate. NMR characterization (¹H and ¹³C) confirms the absence of characteristic oxazolidinone carbonyl signals at 175–180 ppm, instead showing epoxide carbon resonances at 45–55 ppm [5]. Mass spectrometry reveals [M+H]⁺ at m/z 292.2 for the free base versus 436.0 for rivaroxaban, consistent with the structural truncation [5]. The structural divergence necessitates specialized chromatographic separation to resolve Impurity 46 from structurally similar intermediates.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8